2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid is a synthetic organic compound that features a pyrazine ring and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-protected amino group: This step usually involves the reaction of the pyrazine derivative with a Boc-protected amine under suitable conditions.
Formation of the acetic acid moiety: This can be done through carboxylation reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-2-(pyridin-2-YL)acetic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Boc-amino)-2-(quinolin-2-YL)acetic acid: Contains a quinoline ring, offering different electronic properties.
Uniqueness
2-(Boc-amino)-2-(pyrazin-2-YL)acetic acid is unique due to the presence of the pyrazine ring, which can influence its electronic properties and reactivity. The Boc-protected amino group provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrazin-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)7-6-12-4-5-13-7/h4-6,8H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKYHYGYHPOBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=NC=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.